Cas no 1805146-85-3 (3-(Aminomethyl)-6-(difluoromethyl)-2-methoxy-5-nitropyridine)

3-(Aminomethyl)-6-(difluoromethyl)-2-methoxy-5-nitropyridine 化学的及び物理的性質
名前と識別子
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- 3-(Aminomethyl)-6-(difluoromethyl)-2-methoxy-5-nitropyridine
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- インチ: 1S/C8H9F2N3O3/c1-16-8-4(3-11)2-5(13(14)15)6(12-8)7(9)10/h2,7H,3,11H2,1H3
- InChIKey: HLFCHNOZESRXJR-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(=CC(CN)=C(N=1)OC)[N+](=O)[O-])F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 249
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 94
3-(Aminomethyl)-6-(difluoromethyl)-2-methoxy-5-nitropyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029019947-1g |
3-(Aminomethyl)-6-(difluoromethyl)-2-methoxy-5-nitropyridine |
1805146-85-3 | 95% | 1g |
$2,895.00 | 2022-04-01 | |
Alichem | A029019947-500mg |
3-(Aminomethyl)-6-(difluoromethyl)-2-methoxy-5-nitropyridine |
1805146-85-3 | 95% | 500mg |
$1,853.50 | 2022-04-01 | |
Alichem | A029019947-250mg |
3-(Aminomethyl)-6-(difluoromethyl)-2-methoxy-5-nitropyridine |
1805146-85-3 | 95% | 250mg |
$960.40 | 2022-04-01 |
3-(Aminomethyl)-6-(difluoromethyl)-2-methoxy-5-nitropyridine 関連文献
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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3-(Aminomethyl)-6-(difluoromethyl)-2-methoxy-5-nitropyridineに関する追加情報
Introduction to 3-(Aminomethyl)-6-(difluoromethyl)-2-methoxy-5-nitropyridine (CAS No. 1805146-85-3)
3-(Aminomethyl)-6-(difluoromethyl)-2-methoxy-5-nitropyridine, identified by its CAS number 1805146-85-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine class of heterocyclic aromatic compounds, which are widely recognized for their diverse biological activities and utility in drug development. The structural features of this molecule, including the presence of an aminomethyl group, a difluoromethyl substituent, a methoxy group, and a nitro group, contribute to its unique chemical properties and potential applications in synthetic chemistry and bioactivity studies.
The aminomethyl side chain at the 3-position of the pyridine ring introduces a reactive amine functionality, which can participate in various chemical transformations such as condensation reactions, nucleophilic substitutions, and coupling reactions with other biomolecules. This makes the compound a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The difluoromethyl group at the 6-position is known to enhance metabolic stability and binding affinity in drug candidates, a feature that has been extensively studied in recent years for optimizing pharmacokinetic profiles.
The methoxy group at the 2-position and the nitro group at the 5-position further modulate the electronic properties of the pyridine core, influencing its reactivity and interaction with biological targets. The nitro group, in particular, can be reduced to an amine under specific conditions, providing a versatile handle for further functionalization. These structural elements collectively make 3-(Aminomethyl)-6-(difluoromethyl)-2-methoxy-5-nitropyridine a compound of great interest for medicinal chemists seeking to develop new therapeutic agents.
In recent years, there has been growing interest in pyridine derivatives due to their broad spectrum of biological activities. Studies have shown that pyridine-based compounds exhibit inhibitory effects on various enzymes and receptors involved in diseases such as cancer, inflammation, and neurological disorders. The unique combination of functional groups in 3-(Aminomethyl)-6-(difluoromethyl)-2-methoxy-5-nitropyridine positions it as a promising scaffold for drug discovery efforts. Researchers have been exploring its potential as a lead compound or intermediate in the synthesis of inhibitors targeting specific disease-related pathways.
One notable area of research involving this compound is its application in anticancer drug development. Pyridine derivatives have shown promise as kinase inhibitors, particularly those targeting tyrosine kinases which are overexpressed in many cancer cells. The presence of both an amine and a difluoromethyl group suggests that this compound may exhibit potent inhibitory activity against these kinases. Additionally, the methoxy and nitro groups provide opportunities for further optimization through structure-activity relationship (SAR) studies to enhance selectivity and efficacy.
Another area where this compound has shown potential is in the treatment of inflammatory diseases. Pyridine-based molecules have been reported to modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The structural features of 3-(Aminomethyl)-6-(difluoromethyl)-2-methoxy-5-nitropyridine, including its ability to engage with biological targets through hydrogen bonding and hydrophobic interactions, make it a suitable candidate for developing anti-inflammatory agents.
The synthetic utility of this compound also merits attention. The presence of multiple reactive sites allows for diverse chemical modifications, enabling researchers to tailor its properties for specific applications. For instance, the amine group can be coupled with carboxylic acids via amide bond formation, while the nitro group can be converted into other functional groups such as azides or hydroxyls under appropriate conditions. These synthetic possibilities make 3-(Aminomethyl)-6-(difluoromethyl)-2-methoxy-5-nitropyridine a versatile building block for medicinal chemistry libraries.
Recent advances in computational chemistry have further enhanced the understanding of how this compound interacts with biological targets. Molecular docking studies have been employed to predict binding affinities and identify potential drug-like properties. These computational approaches have helped researchers optimize the structure of 3-(Aminomethyl)-6-(difluoromethyl)-2-methoxy-5-nitropyridine for improved pharmacological activity. Additionally, virtual screening techniques have been used to identify new therapeutic targets for this compound, expanding its potential applications.
In conclusion,3-(Aminomethyl)-6-(difluoromethyl)-2-methoxy-5-nitropyridine (CAS No. 1805146-85-3) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it a valuable intermediate for synthesizing complex molecules with diverse biological activities. Ongoing research continues to explore its applications in anticancer therapy, anti-inflammatory treatments, and other therapeutic areas. As our understanding of its chemical properties and biological interactions grows, so too does its promise as a key component in future generations of pharmaceutical agents.
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